Home > Products > Building Blocks P6566 > 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one
5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one - 1383842-66-7

5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one

Catalog Number: EVT-1718517
CAS Number: 1383842-66-7
Molecular Formula: C10H10ClNO
Molecular Weight: 195.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one (III-b4)

  • Compound Description: This compound is a potent tyrosine kinase inhibitor and exhibited the highest cytotoxicity among a series of synthesized qunolin-2-one derivatives []. It showed an IC50 value of 0.0515 μM against the MDA-MB cell line, demonstrating promising anticancer activity.

8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

  • Compound Description: This compound is the hydrochloride salt of an amine derivative of 3,4-dihydroquinolin-2(1H)-one []. Its crystal structure has been studied and compared to a fluorinated analog, providing insights into structural features.

5-chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247)

  • Compound Description: SYA 40247 is a chiral compound exhibiting high affinity binding to the 5-HT7 receptor []. This makes it a potential target for developing new drugs for treating conditions related to 5-HT7 receptor dysfunction.

8-{1-[(4′-Fluoro-[1,1′-biphenyl]-4-yl)methyl]piperidin-4-yl}-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: This compound is another 3,4-dihydroquinolin-2(1H)-one derivative whose crystal structure has been elucidated, revealing detailed conformational features and intermolecular interactions within the crystal lattice [].

1-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxy)butyl)-3-methyl-2,7-diphenyl-1,4-diazepan-5-one analogs

  • Compound Description: These compounds are a series of aripiprazole analogs designed as potential antipsychotics []. They exhibited promising multi-target activity towards human A2A adenosine and β2-adrenergic G-protein-coupled Receptors (GPCRs) in silico.
Overview

5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the class of quinolinones. This compound is characterized by a chloro substituent at the fifth position and a methyl group at the first position of the dihydroquinoline framework. Quinolinones are known for their diverse biological activities, making them significant in medicinal chemistry and drug development.

Source

This compound can be synthesized through various organic reactions, particularly those involving quinoline derivatives. The presence of the chlorine atom and the methyl group contributes to its unique properties and potential applications in pharmaceuticals.

Classification

5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one falls under the category of quinolinones, which are bicyclic compounds containing a fused benzene and pyridine ring. It is classified as a halogenated compound due to the presence of chlorine.

Synthesis Analysis

Methods

The synthesis of 5-chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach includes:

  1. Formation of the Dihydroquinolinone Core: This is often achieved through cyclization reactions starting from appropriate aniline derivatives or other substituted quinolines.
  2. Chlorination: The introduction of the chlorine substituent can be performed using chlorinating agents such as phosphorus oxychloride or thionyl chloride.
  3. Methylation: The methyl group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent, and reaction time to enhance yield and purity. Techniques such as column chromatography are commonly employed for purification.

Molecular Structure Analysis

Structure

The molecular formula of 5-chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one is C10H8ClNC_{10}H_{8}ClN with a molecular weight of approximately 191.63 g/mol. The structure features:

  • A dihydroquinoline ring, which consists of a six-membered aromatic ring fused to a five-membered nitrogen-containing ring.
  • A chlorine atom at position 5.
  • A methyl group at position 1.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy is often used to confirm the structure, providing data on chemical shifts that indicate the environment of hydrogen atoms within the molecule. For instance, typical NMR signals might include:

  • Aromatic protons appearing in the region of 7.0–8.0 ppm.
  • Methyl protons showing up around 2.0–3.0 ppm.
Chemical Reactions Analysis

Reactions

5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical transformations:

  1. Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to new derivatives that may exhibit enhanced biological activity.
  2. Oxidation Reactions: The compound may be oxidized to form corresponding quinolinones or other functionalized products.
  3. Condensation Reactions: It can react with aldehydes or ketones to form imines or other heterocyclic compounds.

Technical Details

These reactions can be facilitated under mild conditions, often using catalysts or specific solvents to improve yields and selectivity.

Mechanism of Action

Process

The biological activity of 5-chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one may involve:

  1. Enzyme Inhibition: Compounds in this class have been shown to inhibit various enzymes, including carbonic anhydrases and kinases, which play crucial roles in cellular processes.
  2. Antioxidant Activity: Some derivatives exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

Data

Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural modifications influence biological activity, helping guide future synthesis efforts.

Physical and Chemical Properties Analysis

Physical Properties

5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one is typically a crystalline solid with:

  • A melting point ranging from approximately 78C78^\circ C to 80C80^\circ C.
  • Solubility in organic solvents like dimethyl sulfoxide and ethanol.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or high temperatures. Its reactivity profile allows for various functionalization opportunities that enhance its pharmacological potential.

Applications

Scientific Uses

5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting various diseases due to its enzyme inhibition properties.
  2. Biological Studies: Researchers utilize this compound to study mechanisms of action related to cancer therapies and antimicrobial activities.
  3. Synthetic Intermediates: It acts as an intermediate in synthesizing more complex molecules with potential therapeutic benefits.
Introduction to 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one in Contemporary Research

5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one represents a synthetically modified quinolinone derivative emerging as a structurally optimized candidate for targeted cancer therapies. This compound integrates two critical pharmacophoric features: the chloro substitution at the C5 position, known to enhance bioactivity and binding interactions in heterocyclic systems, and the N-methyl group, which improves metabolic stability and blood-brain barrier (BBB) penetration potential. Its core 3,4-dihydroquinolin-2(1H)-one scaffold is recognized as a privileged structure in medicinal chemistry, serving as a versatile template for developing inhibitors against challenging therapeutic targets. Contemporary research focuses on leveraging this compound's unique physicochemical profile to address critical limitations in treating glioblastoma multiforme (GBM) and other angiogenesis-dependent pathologies, positioning it at the intersection of rational drug design and oncology [1] [7].

Structural Analogues of 3,4-Dihydroquinolin-2(1H)-one in Drug Discovery

The 3,4-dihydroquinolin-2(1H)-one scaffold serves as a versatile pharmacophore in oncology and anti-angiogenic drug development. Structural modifications at the N1, C4, C5, and C6 positions generate diverse analogues with tailored biological activities and pharmacokinetic properties. The incorporation of a methyl group at the N1 position, as exemplified in 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one, enhances metabolic stability and influences molecular conformation for optimal target engagement. Chlorination at C5—a key feature of this compound—electronically modifies the aromatic system, strengthening π-π stacking and hydrophobic interactions within enzyme binding pockets [1] [7].

Table 1: Bioactive 3,4-Dihydroquinolin-2(1H)-one Analogues in Drug Discovery

Compound DesignationStructural FeaturesPrimary Biological TargetReported Activity
4m, 4q, 4t, 4uVaried C4/C6 substituentsVEGFR2Antiangiogenic/GBM cytotoxicity (IC₅₀ 4.20-10.48 μM)
Cilostazol impurities5-Chloro substitutionPDE3 (indirect antiangiogenic)Metabolic intermediate
TasquinimodQuinoline-3-carboxamideHDAC4/S100A9Antiangiogenic/anti-metastatic
Patent AU2023298566A1Diverse N1/C4 substituentsTSH receptorAntagonist activity

Several structural classes demonstrate significant therapeutic potential. VEGFR2 inhibitors like compounds 4m, 4q, 4t, and 4u feature hydrazone linkers and halogenated aromatic systems, exhibiting potent anti-proliferative effects against U87-MG and U138-MG glioblastoma cell lines (IC₅₀ values 4.20–10.48 μM). These significantly outperform temozolomide (IC₅₀ ~93 μM), establishing the pharmacophoric importance of the dihydroquinolinone core in overcoming chemoresistance [1]. Beyond oncology, patented 3,4-dihydroquinolin-2(1H)-one derivatives (AU2023298566A1) display thyroid-stimulating hormone (TSH) receptor antagonism, indicating scaffold versatility across target classes. The structural diversity within this analogue family underscores the core’s adaptability—maintaining critical hydrogen-bonding capacity via the lactam carbonyl while accommodating sterically demanding substituents that modulate target selectivity and physicochemical properties [2] [10].

Pharmacological Significance of Chlorinated Quinolinone Derivatives

Chlorination at the quinolinone C5 or C6 position confers distinct pharmacological advantages, including enhanced target affinity, improved cellular penetration, and optimized metabolic stability. The chlorine atom’s strong electron-withdrawing effect polarizes the aromatic ring, strengthening interactions with key residues in enzymatic binding pockets. This modification is particularly significant in anti-angiogenic and anti-glioblastoma agents targeting the VEGFR2 kinase domain, where chloro-substituted dihydroquinolinones demonstrate superior binding and efficacy compared to non-halogenated analogues [1] [7].

Table 2: Comparative Bioactivity of Chlorinated vs. Non-Chlorinated Quinolinone Derivatives

Compound ClassRepresentative StructureCellular ModelPotency (IC₅₀ or Equivalent)Primary Mechanism
Chlorinated dihydroquinolinones (e.g., 4m)5/6-Cl with hydrazone linkerU87-MG glioblastoma4.20 μM (MTT assay)VEGFR2 inhibition / Apoptosis induction
Non-chlorinated analoguesUnsubstituted or hydroxy/methoxyU87-MG glioblastoma15->50 μM (MTT assay)Moderate VEGFR2 inhibition
Chloroquine derivatives7-Chloro-4-aminoquinolineMultiple cancer linesVariable (context-dependent)Autophagy inhibition / Chemosensitization
Rebamipide analogues2(1H)-quinolinone carboxylic acidGastric epitheliumN/A (clinical use)ROS scavenging / Mucosal protection

Chlorinated derivatives exhibit multi-target potential across therapeutic areas. In glioblastoma, compound 4m (6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivative) demonstrates exceptional cytotoxicity (IC₅₀ = 4.20 μM) through potent VEGFR2 kinase inhibition, validated via molecular docking and dynamics simulations. These compounds disrupt the VEGF-A/VEGFR2 signaling axis, suppressing tumor neovascularization and directly inducing cancer cell apoptosis. Beyond angiogenesis, chloroquine—a prototypical chlorinated quinoline—exhibits autophagy inhibition and chemosensitization in gliomas, though its clinical utility is limited by off-target effects. Computational analyses (e.g., in silico ADME predictions) indicate that appropriately positioned chlorine atoms improve blood-brain barrier penetration by modulating lipophilicity (clogP) and reducing polar surface area. This property is critical for targeting CNS malignancies like GBM, where inadequate drug exposure remains a therapeutic failure point. The 5-chloro substitution in 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one specifically balances hydrophobicity for brain penetration while retaining sufficient solubility for systemic distribution [1] [7] [10].

Research Gaps in Targeting Angiogenesis and Glioblastoma Multiforme (GBM)

Glioblastoma multiforme presents formidable therapeutic challenges due to its aggressive angiogenesis, diffuse invasiveness, and microenvironment-mediated drug resistance. Current anti-angiogenic agents like bevacizumab (anti-VEGF-A antibody) and tyrosine kinase inhibitors (e.g., sorafenib, sunitinib) exhibit suboptimal efficacy due to poor BBB penetration, compensatory signaling pathway activation, and rapid resistance development. These limitations underscore an urgent need for small-molecule inhibitors combining potent VEGFR2 antagonism with enhanced CNS bioavailability—a gap where 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one and its analogues show significant promise [1].

Molecular modeling studies reveal that dihydroquinolinone derivatives like 4m and 4u form stable hydrogen bonds with VEGFR2’s hinge region residues (e.g., Cys917, Asp1046) and hydrophobic interactions within the ATP-binding pocket. Their compact, planar structures facilitate deeper binding cleft penetration compared to bulkier inhibitors, potentially overcoming mutation-induced resistance. Crucially, in silico BBB permeability predictions for these compounds indicate significantly higher brain penetration potential (QBB ≥ 0.6) than approved TKIs (QBB ≤ 0.3), addressing a critical pharmacokinetic limitation. However, key research gaps persist:

  • Mechanistic Specificity: Unclear selectivity profiles against parallel pro-angiogenic receptors (PDGFR, FGFR)
  • Microenvironment Interactions: Unknown effects on tumor-associated macrophages promoting vascular escape
  • Resistance Modulation: Undetermined efficacy against mesenchymal or hypoxic GBM subclones
  • Metabolic Fate: Limited data on hepatic metabolism and active metabolite formation

Table 3: Current Anti-Angiogenic Agents vs. Dihydroquinolinone Derivatives for GBM

ParameterBevacizumab (mAb)Sunitinib/Sorafenib (TKI)5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one Analogues
BBB PenetrationNegligibleLow (Kp,uu < 0.1)Predicted high (in silico QBB > 0.6)
Primary TargetVEGF-A ligandVEGFR2/PDGFR/c-KitSelective VEGFR2 kinase inhibition
Resistance OnsetRapid (3-6 months)Moderate (6-12 months)Unknown (preclinical evaluation pending)
AdministrationIntravenousOralOral (projected)
GBM Cell IC₅₀Not applicable>10 μM (U87-MG)4.20–10.48 μM (U87-MG/U138-MG)

Future research priorities include comprehensive profiling of 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one against GBM stem cells, in vivo efficacy validation in orthotopic models, and combination studies with radiotherapy or immune checkpoint modulators. The compound’s synthetic tractability enables rapid generation of derivatives targeting resistance-conferring VEGFR2 mutations (e.g., gatekeeper mutations). Addressing these gaps could position this chemical class as a next-generation therapeutic strategy for angiogenesis-driven brain malignancies [1].

Properties

CAS Number

1383842-66-7

Product Name

5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one

IUPAC Name

5-chloro-1-methyl-3,4-dihydroquinolin-2-one

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

InChI

InChI=1S/C10H10ClNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6H2,1H3

InChI Key

YBWDBWUZZSFKJT-UHFFFAOYSA-N

SMILES

CN1C(=O)CCC2=C1C=CC=C2Cl

Canonical SMILES

CN1C(=O)CCC2=C1C=CC=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.